molecular formula AgBr B3419461 Silver bromide CAS No. 14358-95-3

Silver bromide

Cat. No. B3419461
CAS RN: 14358-95-3
M. Wt: 187.77 g/mol
InChI Key: ADZWSOLPGZMUMY-UHFFFAOYSA-M
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Patent
US04076534

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
85 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([OH:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[BrH:17].[N+]([O-])([O-])=O.[Ag+:22]>C1(C)C=CC=CC=1>[C:3]([O-:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Ag+:22].[Ag:22][Br:17] |f:0.1,4.5,7.8|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
aqueous solution
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
85 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[Ag+]
Name
Type
product
Smiles
[Ag]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04076534

Procedure details

One liter of an aqueous solution of 20 g of sodium hydroxide was mixed with 2 liters of toluene having dissolved therein 120 g of lauric acid, and the mixture was emulsified using a high speed rotary stirrer. To the emulsion, 500 ml of a 0.4% by weight aqueous solution of hydrobromic acid was added, and the mixture was again emulsified. To the resulting emulsion, 500 ml of an aqueous solution of 85 g of silver nitrate was added to form silver laurate and silver bromide simultaneously. The toluene phase containing the silver nitrate and the silver bromide was separated from the aqueous phase, and dispersed in 2.4 Kg of a 15% by weight isopropanol solution of polyvinyl butyral using a high speed rotary stirrer.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
85 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([OH:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[BrH:17].[N+]([O-])([O-])=O.[Ag+:22]>C1(C)C=CC=CC=1>[C:3]([O-:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Ag+:22].[Ag:22][Br:17] |f:0.1,4.5,7.8|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
aqueous solution
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
85 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[Ag+]
Name
Type
product
Smiles
[Ag]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.